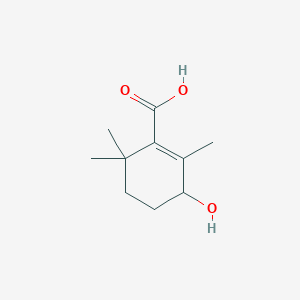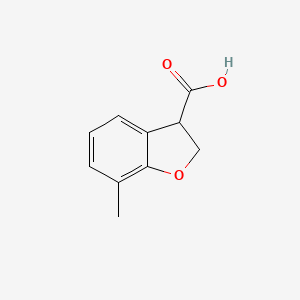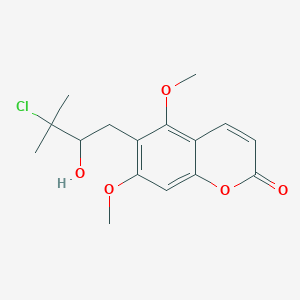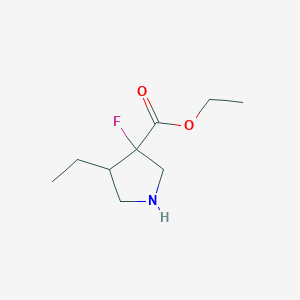![molecular formula C12H22Cl2N4 B12311365 rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ラセミ-5-[(3R,4R)-4-シクロプロピルピロリジン-3-イル]-3-(プロパン-2-イル)-1H-1,2,4-トリアゾール二塩酸塩,トランスは、その独自の化学構造と様々な科学研究分野における潜在的な用途で知られる合成化合物です。この化合物は、トリアゾール環、シクロプロピル基、およびピロリジン部分を特徴とし、化学者や研究者の関心の対象となっています。
準備方法
合成経路と反応条件
ラセミ-5-[(3R,4R)-4-シクロプロピルピロリジン-3-イル]-3-(プロパン-2-イル)-1H-1,2,4-トリアゾール二塩酸塩,トランスの合成は、一般的にトリアゾール環の形成やシクロプロピル基とピロリジン基の導入など、複数のステップを必要とします。一般的な合成経路には、以下のようなものがあります。
環化反応: 適切な前駆体の環化によるトリアゾール環の形成。
置換反応: 置換反応によるシクロプロピル基とピロリジン基の導入。
精製: 最終生成物は再結晶やクロマトグラフィーなどの手法を用いて精製されます。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が用いられます。このプロセスには、以下のようなものがあります。
バッチ反応: 温度と圧力を制御した大型反応器での反応の実施。
連続フロー合成: 効率的かつスケーラブルな製造のための連続フロー反応器の利用。
品質管理: 最終生成物の均一性と純度を確保するための厳格な品質管理対策の実施。
化学反応の分析
反応の種類
ラセミ-5-[(3R,4R)-4-シクロプロピルピロリジン-3-イル]-3-(プロパン-2-イル)-1H-1,2,4-トリアゾール二塩酸塩,トランスは、以下のような様々な化学反応を起こすことができます。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、官能基を修飾するために実行することができます。
置換: この化合物は、置換反応に関与して異なる置換基を導入することができます。
一般的な試薬と条件
酸化剤: 酸化反応には、過マンガン酸カリウムや過酸化水素など。
還元剤: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
触媒: 様々な触媒が置換反応を促進するために使用される場合があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化により酸化トリアゾール誘導体が生成される場合があり、置換反応により新しい官能基が導入される場合があります。
科学研究への応用
ラセミ-5-[(3R,4R)-4-シクロプロピルピロリジン-3-イル]-3-(プロパン-2-イル)-1H-1,2,4-トリアゾール二塩酸塩,トランスは、以下のような科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: その潜在的な治療効果や薬剤開発のためのリード化合物として探索されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
ラセミ-5-[(3R,4R)-4-シクロプロピルピロリジン-3-イル]-3-(プロパン-2-イル)-1H-1,2,4-トリアゾール二塩酸塩,トランスの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります。
類似化合物との比較
類似化合物
- ラセミ-5-[(3aR,6aR)-オクタヒドロシクロペンタ[c]ピロール-3a-イル]-3-(プロパン-2-イル)-1,2,4-オキサジアゾール塩酸塩
- ラセミ-tert-ブチル N-[(3R,4S)-4-シクロプロピルピロリジン-3-イル]カルバメート
独自性
ラセミ-5-[(3R,4R)-4-シクロプロピルピロリジン-3-イル]-3-(プロパン-2-イル)-1H-1,2,4-トリアゾール二塩酸塩,トランスは、その官能基と立体化学の特定の組み合わせにより、独自の化学的および生物学的特性を示すため、独特です。そのトリアゾール環とシクロプロピル基は、その安定性と反応性に貢献し、様々な研究用途のための貴重な化合物となっています。
特性
分子式 |
C12H22Cl2N4 |
|---|---|
分子量 |
293.23 g/mol |
IUPAC名 |
5-(4-cyclopropylpyrrolidin-3-yl)-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C12H20N4.2ClH/c1-7(2)11-14-12(16-15-11)10-6-13-5-9(10)8-3-4-8;;/h7-10,13H,3-6H2,1-2H3,(H,14,15,16);2*1H |
InChIキー |
RKRKUYYDPOZKPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NNC(=N1)C2CNCC2C3CC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)

![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)


![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)



![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)

